molecular formula C18H25N3O5 B2657765 2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891128-60-2

2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2657765
CAS No.: 891128-60-2
M. Wt: 363.414
InChI Key: QPIOKVNOEAHXOH-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C18H25N3O5 and its molecular weight is 363.414. The purity is usually 95%.
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Scientific Research Applications

  • Antidiarrheal Agents

    • Research has identified compounds with a 2-methyl-1,3,4-oxadiazol-5-yl function, including variants with structural similarities to the specified compound, as potential antidiarrheal agents. These compounds showed equipotency to existing antidiarrheal drugs like diphenoxylate and loperamide, with a very low order of analgesic activity (Adelstein et al., 1976).
  • Cholinesterase Inhibition

    • Derivatives of 1,3,4-oxadiazoles, which share structural characteristics with the compound , have been explored as inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets for treating conditions like dementias and myasthenia gravis. Some of these compounds exhibited moderate dual inhibition (Pflégr et al., 2022).
  • Antibacterial Activity

    • A series of compounds, including those structurally related to 2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, have shown promising antibacterial activity against specific bacterial strains. This indicates potential applications in addressing bacterial infections (Tumosienė et al., 2012).
  • Urease Inhibition

    • Novel bi-heterocyclic propanamides, with structural similarities to the compound , have been synthesized and shown to exhibit potent urease inhibitory activity. This suggests potential applications in treating diseases related to urease activity (Abbasi et al., 2020).
  • Antimicrobial Activity

    • Novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles, related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. They showed effectiveness in inhibiting the growth of certain bacterial and fungal strains, indicating potential as antimicrobial agents (Sindhu et al., 2013).
  • Antitumor Activity

    • Some analogs of the specified compound, particularly those with structural modifications involving 1,3,4-oxadiazole, have demonstrated significant antitumor activity. This suggests potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)17-20-21-18(26-17)19-16(22)11(4)5/h9-11H,6-8H2,1-5H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIOKVNOEAHXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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